2-(2,4-dichlorophenoxy)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O3/c1-2-23-16-6-5-14(9-12(16)3-8-19(23)25)22-18(24)11-26-17-7-4-13(20)10-15(17)21/h4-7,9-10H,2-3,8,11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJPRAIJUYXRHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves the following steps:
Formation of the 2,4-dichlorophenoxy group: This can be achieved by reacting 2,4-dichlorophenol with an appropriate acylating agent.
Synthesis of the tetrahydroquinoline derivative: This involves the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Coupling reaction: The final step involves coupling the 2,4-dichlorophenoxy group with the tetrahydroquinoline derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinolone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
Oxidation products: Quinolone derivatives.
Reduction products: Alcohol derivatives.
Substitution products: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Table 1: Structural Comparison of Phenoxyacetamide Derivatives
Structural Insights :
- Replacement of the 2,4-dichlorophenoxy group with 4-methoxyphenoxy (as in ) reduces electron-withdrawing effects, which could alter COX-2 binding affinity.
Table 2: COX-2 Inhibition and Binding Affinity
Activity Insights :
- The target compound exhibits superior COX-2 binding (∆G = -10.4 kcal/mol) compared to 2,4-D (∆G = -7.2 kcal/mol), attributed to its tetrahydroquinolin-mediated hydrogen bonds .
- Thiourea-containing derivatives (e.g., 7a–h) show even stronger binding (∆G up to -11.2 kcal/mol) due to additional interactions with the enzyme’s hydrophobic pockets .
Pharmacophore Contributions
- 2,4-Dichlorophenoxy Group: Essential for initial COX-2 recognition via hydrophobic interactions .
- Tetrahydroquinolin Scaffold: The 1-ethyl substitution optimizes steric fit, while the 2-oxo group participates in H-bonding with Tyr 355 .
- Acetamide Linker : Provides flexibility for optimal positioning of substituents within the active site .
Biological Activity
2-(2,4-dichlorophenoxy)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic compound with potential applications in pharmacology and toxicology. Its structure incorporates a dichlorophenoxy group and a tetrahydroquinoline moiety, which may contribute to its biological activity. This article reviews the available literature regarding its biological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C21H16Cl2N2O3
- Molecular Weight : 415.27 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its interaction with various cellular pathways:
- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit cyclooxygenase (COX) enzymes. Molecular docking studies suggest that derivatives of 2,4-dichlorophenoxyacetic acid can selectively inhibit COX-2, potentially leading to anti-inflammatory effects .
- Mitochondrial Function : Research indicates that related compounds can affect mitochondrial respiration and ATP synthesis. For instance, studies on 2,4-Dichlorophenoxyacetic acid (a structural analog) showed that it impacts mitochondrial membrane integrity and function in a concentration-dependent manner .
- Cellular Metabolism : The compound may influence cellular energy metabolism by interacting with mitochondrial lipid bilayers and altering membrane fluidity .
Table 1: Summary of Biological Activities
Case Study 1: Anti-inflammatory Potential
A study conducted on various derivatives of 2-(2,4-dichlorophenoxy)acetic acid demonstrated significant COX-2 inhibition compared to the parent compound. The synthesized compounds showed strong binding affinities and were effective in reducing pro-inflammatory markers in vitro .
Case Study 2: Mitochondrial Dysfunction
Research on the effects of 2,4-Dichlorophenoxyacetic acid on rat liver mitochondria revealed that both isolated and formulated forms could disrupt mitochondrial function. The study found that exposure led to a decrease in ATP levels and membrane potential dissipation at lower concentrations than previously reported for other herbicides .
Q & A
Q. How can degradation pathways and stability be analyzed under physiological conditions?
- Methodology :
- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor via HPLC-MS to identify degradants .
- LC-HRMS : Characterize oxidative metabolites (e.g., hydroxylation at tetrahydroquinoline C-2) .
- Accelerated stability studies : Store at 25°C/60% RH for 6 months; track potency loss and impurity formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
